HM03 trihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

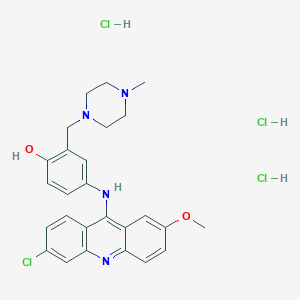

4-[(6-chloro-2-methoxyacridin-9-yl)amino]-2-[(4-methylpiperazin-1-yl)methyl]phenol;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27ClN4O2.3ClH/c1-30-9-11-31(12-10-30)16-17-13-19(4-8-25(17)32)28-26-21-6-3-18(27)14-24(21)29-23-7-5-20(33-2)15-22(23)26;;;/h3-8,13-15,32H,9-12,16H2,1-2H3,(H,28,29);3*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFCZLRJCUOEWSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=C(C=CC(=C2)NC3=C4C=C(C=CC4=NC5=C3C=CC(=C5)Cl)OC)O.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30Cl4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

572.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

HM03 Trihydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of HM03 trihydrochloride, a potent and selective inhibitor of Heat Shock Protein Family A (Hsp70) Member 5 (HSPA5), also known as Binding Immunoglobulin Protein (BiP) or Glucose-Regulated Protein 78 (GRP78). This document details the discovery, synthesis process, mechanism of action, and available quantitative data for HM03, tailored for professionals in the fields of cancer research, drug discovery, and molecular biology.

Introduction

This compound has emerged as a significant small molecule inhibitor with promising anticancer activity.[1][2] It was identified through a structure-based design approach, transitioning from peptide-based inhibitors to a more drug-like small molecule.[3] HM03 selectively targets HSPA5, a key chaperone protein residing in the endoplasmic reticulum (ER) that plays a critical role in the unfolded protein response (UPR).[4] By inhibiting HSPA5, HM03 disrupts protein folding homeostasis, leading to ER stress and subsequent apoptosis in cancer cells, which are often highly dependent on the UPR for survival.[5]

Discovery of this compound

The discovery of HM03 was the result of a targeted effort to develop small molecule inhibitors of HSPA5, moving from known peptide substrates of the bacterial Hsp70 homolog.[3] Researchers utilized cascade in silico screening to identify small molecule compounds that could mimic the binding modes of these peptides within the substrate-binding domain of HSPA5.[3] This structure-based design strategy led to the identification of a series of compounds, with HM03 emerging as a lead candidate due to its potent and selective inhibitory activity against HSPA5.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| IUPAC Name | 4-[(6-chloro-2-methoxyacridin-9-yl)amino]-2-[(4-methylpiperazin-1-yl)methyl]phenol;trihydrochloride | [6] |

| Molecular Formula | C₂₆H₃₀Cl₄N₄O₂ | [6][7] |

| Molecular Weight | 572.3 g/mol | [6] |

| CAS Number | 1082532-95-3 | [6][7] |

| Parent Compound CID | 421105 | [6] |

Synthesis of this compound

While a detailed, step-by-step protocol from the original discovering laboratory is not publicly available, a plausible synthetic route can be constructed based on established methods for the synthesis of 9-aminoacridine derivatives.[1][8][9] The synthesis of the core scaffold, 4-((6-Chloro-2-methoxyacridin-9-yl)amino)-2-((4-methylpiperazin-1-yl)methyl)phenol, generally involves a multi-step process. The final trihydrochloride salt is then formed by treating the free base with hydrochloric acid.

Representative Synthetic Protocol

Step 1: Synthesis of 9-chloro-6-chloro-2-methoxyacridine

This intermediate is typically prepared from a substituted diphenylamine precursor, which undergoes a cyclization reaction to form the acridine core, followed by chlorination.

Step 2: Nucleophilic Substitution to form the 9-aminoacridine core

9-chloro-6-chloro-2-methoxyacridine is reacted with 4-amino-2-((4-methylpiperazin-1-yl)methyl)phenol in a suitable solvent, such as ethanol or isopropanol, often in the presence of a catalytic amount of acid.[1] The reaction mixture is typically refluxed for several hours.

Step 3: Purification of the free base

The crude product is purified using standard techniques such as recrystallization or column chromatography to yield the pure 4-((6-Chloro-2-methoxyacridin-9-yl)amino)-2-((4-methylpiperazin-1-yl)methyl)phenol free base.

Step 4: Formation of the trihydrochloride salt

The purified free base is dissolved in a suitable solvent, such as a mixture of methanol and diethyl ether, and treated with an excess of hydrochloric acid (e.g., as a solution in isopropanol or as gaseous HCl). The resulting precipitate, this compound, is then collected by filtration, washed with a non-polar solvent, and dried under vacuum.

Biological Activity and Mechanism of Action

HM03 is a potent and selective inhibitor of HSPA5 (Bip/Grp78), a central regulator of the unfolded protein response (UPR).[2][4]

The Unfolded Protein Response (UPR)

The UPR is a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum. Three main transmembrane proteins act as sensors for ER stress: IRE1 (inositol-requiring enzyme 1), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6). Under normal conditions, HSPA5 binds to these sensors, keeping them in an inactive state.

Mechanism of HM03 Action

HM03 is believed to bind to the substrate-binding domain of HSPA5, inhibiting its chaperone activity.[2] This inhibition leads to the accumulation of unfolded proteins, which in turn causes HSPA5 to dissociate from the UPR sensors (IRE1, PERK, and ATF6), leading to their activation. The sustained activation of the UPR can overwhelm the cell's adaptive capacity, ultimately triggering apoptosis. This makes HSPA5 an attractive target in cancer therapy, as many cancer cells exhibit elevated ER stress and are highly reliant on the UPR for survival.[5][10]

Quantitative Biological Data

The following table summarizes the available quantitative data for the biological activity of HM03.

| Parameter | Cell Line | Value | Reference |

| Cell Viability (as % of control) | HCT116 | 18% at 25 µM | [2] |

| Inhibition | HCT116 | >50% at 25 µM | [2] |

| Antiproliferative Activity (IC₅₀) | HCT-116 colon cancer cells | 10 - 25 µM (for related compounds) | [3] |

Experimental Protocols & Workflows

High-Throughput Screening for HSPA5 Inhibitors

The discovery of HSPA5 inhibitors like HM03 often involves a high-throughput screening (HTS) workflow.[11][12][13]

Signaling Pathway

The Unfolded Protein Response (UPR) and the Role of HSPA5

The following diagram illustrates the central role of HSPA5 in regulating the three branches of the UPR.

Conclusion

This compound represents a significant advancement in the development of targeted cancer therapies. Its discovery through structure-based design and its specific inhibition of HSPA5 highlight the potential of targeting the unfolded protein response in oncology. Further research into the detailed synthesis, optimization of its pharmacological properties, and in vivo efficacy will be crucial for its potential clinical translation. This guide provides a comprehensive foundation for researchers and drug development professionals working with this promising compound.

References

- 1. Parallel Synthesis of 9-Aminoacridines and their Evaluation Against Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. researchgate.net [researchgate.net]

- 4. What are HSPA5 inhibitors and how do they work? [synapse.patsnap.com]

- 5. New anti-cancer molecules targeting HSPA5/BIP to induce endoplasmic reticulum stress, autophagy and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HM03 (trihydrochloride) | C26H30Cl4N4O2 | CID 146681187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound - Immunomart [immunomart.com]

- 8. CN111018782B - Preparation method of 9-aminoacridine and derivatives thereof - Google Patents [patents.google.com]

- 9. N-(9-Acridinyl) Amino Acid Derivatives: Synthesis and In Vitro Evaluation of Anti-Toxoplasma gondii Activity [mdpi.com]

- 10. Frontiers | New progresses on cell surface protein HSPA5/BiP/GRP78 in cancers and COVID-19 [frontiersin.org]

- 11. High-throughput assays for superoxide and hydrogen peroxide: design of a screening workflow to identify inhibitors of NADPH oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

The Role of HM03 Trihydrochloride as an HSPA5 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heat shock protein family A (Hsp70) member 5 (HSPA5), also known as BiP or GRP78, is a critical molecular chaperone in the endoplasmic reticulum (ER) and a master regulator of the unfolded protein response (UPR). Its role in promoting protein folding, cell survival, and its overexpression in various cancers has made it a compelling target for therapeutic intervention. HM03 trihydrochloride has been identified as a potent and selective small molecule inhibitor of HSPA5, demonstrating anticancer activity. This technical guide provides a comprehensive overview of the available data on this compound, its mechanism of action, and the experimental methodologies used to characterize it, with a focus on its potential in drug development.

Introduction to HSPA5 (BiP/GRP78)

HSPA5 is a member of the HSP70 family of heat shock proteins, primarily located in the lumen of the endoplasmic reticulum. It plays a crucial role in maintaining cellular homeostasis by assisting in the proper folding and assembly of newly synthesized proteins.[1][2] Under conditions of cellular stress, such as glucose deprivation, hypoxia, or the accumulation of misfolded proteins, the expression of HSPA5 is significantly upregulated as a key component of the unfolded protein response (UPR).[3]

The UPR is a complex signaling network that aims to restore ER homeostasis. HSPA5 acts as a sensor and regulator of the three main UPR branches initiated by the transmembrane proteins:

-

IRE1 (Inositol-requiring enzyme 1)

-

PERK (PKR-like ER kinase)

-

ATF6 (Activating transcription factor 6)

In an unstressed state, HSPA5 binds to the luminal domains of these sensors, keeping them in an inactive state. Upon accumulation of unfolded proteins, HSPA5 preferentially binds to these misfolded substrates, leading to its dissociation from the UPR sensors and their subsequent activation.[2] This activation triggers a cascade of events aimed at reducing the protein load in the ER, enhancing its folding capacity, and ultimately promoting cell survival. However, if the ER stress is too severe or prolonged, the UPR can switch to a pro-apoptotic signaling pathway.[2]

In many cancer cells, the UPR is constitutively active to cope with the high demand for protein synthesis and the stressful tumor microenvironment.[3] This reliance on the UPR for survival makes HSPA5 a promising target for cancer therapy. Inhibition of HSPA5 is expected to disrupt the protein folding machinery, leading to an accumulation of misfolded proteins, exacerbated ER stress, and ultimately, apoptosis of cancer cells.[3]

This compound: A Potent and Selective HSPA5 Inhibitor

This compound has been identified as a potent and selective inhibitor of HSPA5.[4][5] It was discovered through a structure-based design approach, evolving from peptide substrates to small molecule inhibitors.[6]

Mechanism of Action

HM03 is believed to exert its inhibitory effect by binding to the substrate-binding domain of HSPA5.[6] This interaction is thought to be more favorable with HSPA5 and HSPA9 compared to other HSP70 family members, suggesting a degree of selectivity.[4] By occupying the substrate-binding site, HM03 likely prevents HSPA5 from interacting with its client proteins, including unfolded polypeptides. This disruption of HSPA5's chaperone function leads to an accumulation of misfolded proteins, triggering a strong ER stress response that ultimately results in cancer cell death.[3]

The proposed mechanism of action for HM03 is visualized in the signaling pathway diagram below.

Caption: Mechanism of HSPA5 Inhibition by HM03.

Quantitative Data

The following table summarizes the available quantitative data on the in vitro activity of this compound.

| Parameter | Cell Line | Value | Conditions | Reference |

| Cell Viability | HCT116 | >50% inhibition | 25 µM, 72 hours | [4][5] |

| Cell Survival | HCT116 | 18% survival | 25 µM, 72 hours | [4] |

Note: A specific IC50 value for this compound has not been reported in the reviewed literature.

Experimental Protocols

Detailed experimental protocols for the characterization of HM03 are not fully available in the public domain. However, based on the cited literature and standard laboratory practices, the following methodologies are likely to have been employed.

In Silico Screening for HSPA5 Inhibitors

HM03 was identified through a "cascade in silico screening" process.[6] While the exact workflow is not detailed, a typical structure-based virtual screening protocol for identifying inhibitors from peptide substrates would involve the following steps:

Caption: General workflow for in silico screening of HSPA5 inhibitors.

Cell Viability Assay (Representative Protocol)

The anticancer activity of HM03 was assessed using a cell viability assay on the HCT116 human colon cancer cell line.[4] A standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method for this purpose.

Objective: To determine the effect of this compound on the viability of HCT116 cells.

Materials:

-

HCT116 cells

-

Complete culture medium (e.g., McCoy's 5A with 10% FBS)

-

96-well plates

-

This compound stock solution (in DMSO)

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Remove the medium from the wells and add 100 µL of the diluted compound solutions (e.g., concentrations ranging from 0.1 µM to 50 µM). Include wells with vehicle control (DMSO at the same final concentration as in the drug-treated wells) and wells with medium only (blank).

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT reagent to each well and incubate for an additional 3-4 hours at 37°C.

-

Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

HSPA5 Signaling and the Unfolded Protein Response

The inhibition of HSPA5 by HM03 directly impacts the Unfolded Protein Response (UPR). The following diagram illustrates the central role of HSPA5 in regulating the three branches of the UPR.

Caption: The Role of HSPA5 in the Unfolded Protein Response (UPR).

Conclusion and Future Directions

This compound is a promising HSPA5 inhibitor with demonstrated anticancer activity in vitro. Its selectivity for HSPA5 makes it a valuable tool for studying the intricacies of the unfolded protein response and its role in cancer biology. For drug development professionals, HM03 represents a lead compound that warrants further investigation.

Future research should focus on:

-

Determining the precise IC50 value of HM03 in various cancer cell lines.

-

Elucidating the detailed binding mode of HM03 to HSPA5 through co-crystallization studies.

-

Conducting in vivo studies to evaluate the efficacy and safety profile of HM03 in preclinical cancer models.

-

Exploring the potential of HM03 as a single agent or in combination with other anticancer therapies.

A deeper understanding of the pharmacological properties of this compound will be instrumental in advancing HSPA5-targeted therapies for the treatment of cancer and other diseases associated with ER stress.

References

- 1. This compound - Immunomart [immunomart.com]

- 2. HSPA5 Gene Encoding Hsp70 Chaperone BiP in the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are HSPA5 inhibitors and how do they work? [synapse.patsnap.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. researchgate.net [researchgate.net]

HM03 Trihydrochloride: An In-depth Technical Guide on its Modulation of HSPA5 (Bip/Grp78)

For Researchers, Scientists, and Drug Development Professionals

Introduction

HM03 trihydrochloride is a potent and selective small-molecule inhibitor of Heat Shock Protein Family A (Hsp70) Member 5 (HSPA5), also known as Binding Immunoglobulin Protein (BiP) or Glucose-Regulated Protein 78 (Grp78).[1][2] HSPA5 is a master regulator of the Unfolded Protein Response (UPR), a critical cellular signaling network that maintains protein homeostasis within the endoplasmic reticulum (ER).[3][4] In cancer cells, which often experience high levels of ER stress due to rapid proliferation and protein synthesis, HSPA5 is frequently overexpressed and plays a crucial role in promoting cell survival, metastasis, and resistance to therapy.[4][5] Consequently, targeting HSPA5 with inhibitors like HM03 presents a promising therapeutic strategy for various malignancies.[1][4] This technical guide provides a comprehensive overview of the effects of this compound on HSPA5, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols.

Mechanism of Action

This compound exerts its biological effects by directly inhibiting the chaperone function of HSPA5.[1] This inhibition disrupts the proper folding of nascent polypeptides and leads to an accumulation of misfolded proteins within the ER lumen, thereby inducing ER stress. The heightened ER stress, in turn, activates the three branches of the UPR: the PERK, IRE1α, and ATF6 pathways.[6][7]

Under normal conditions, HSPA5 binds to the luminal domains of PERK, IRE1α, and ATF6, keeping them in an inactive state. Upon ER stress, HSPA5 preferentially binds to the accumulating misfolded proteins, leading to its dissociation from the UPR sensors and their subsequent activation. However, by directly inhibiting HSPA5, HM03 exacerbates this process, leading to a sustained and overwhelming activation of the UPR, which ultimately shifts the cellular response from pro-survival to pro-apoptotic.[3][8]

Quantitative Data Summary

The following tables summarize the currently available quantitative data on the effects of this compound.

| Cell Line | Assay | Concentration (µM) | Incubation Time (hours) | Effect | Reference |

| HCT116 (Human Colorectal Carcinoma) | Cell Viability | 25 | 72 | >50% inhibition | [2][9] |

| HCT116 (Human Colorectal Carcinoma) | Cell Survival | 25 | 72 | 18% survival | [2] |

Further quantitative data from additional studies will be incorporated as it becomes available.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's effect on HSPA5.

Cell Viability Assay (MTT Assay)

This protocol is adapted for the assessment of the cytotoxic effects of HM03 on cancer cell lines.

Materials:

-

HCT116 cells (or other cancer cell line of interest)

-

Complete growth medium (e.g., McCoy's 5A with 10% FBS)

-

This compound

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed HCT116 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Prepare serial dilutions of this compound in complete growth medium.

-

After 24 hours, remove the medium from the wells and add 100 µL of the prepared HM03 dilutions (e.g., 0.1, 1, 10, 25, 50 µM). Include a vehicle control (medium with the same concentration of DMSO used to dissolve HM03).

-

Incubate the cells for 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Western Blot Analysis of UPR Markers

This protocol is designed to detect changes in the expression and phosphorylation of key UPR proteins following HM03 treatment.

Materials:

-

Cancer cells treated with HM03

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-HSPA5, anti-p-PERK, anti-PERK, anti-p-eIF2α, anti-eIF2α, anti-ATF4, anti-CHOP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Treat cells with various concentrations of HM03 for a specified time.

-

Lyse the cells in ice-cold RIPA buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Prepare protein samples by adding Laemmli buffer and heating at 95°C for 5 minutes.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

Quantitative Real-Time PCR (qRT-PCR) for UPR Gene Expression

This protocol allows for the quantification of mRNA levels of HSPA5 and other UPR target genes.

Materials:

-

Cancer cells treated with HM03

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green PCR Master Mix

-

qRT-PCR primers for target genes (e.g., HSPA5, ATF4, DDIT3 [CHOP]) and a reference gene (e.g., ACTB [β-actin], GAPDH)

-

qRT-PCR instrument

Procedure:

-

Treat cells with HM03 as required.

-

Extract total RNA from the cells using a commercial kit.

-

Synthesize cDNA from the extracted RNA.

-

Set up the qRT-PCR reaction with SYBR Green Master Mix, primers, and cDNA.

-

Run the reaction on a qRT-PCR instrument using a standard thermal cycling protocol.

-

Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression, normalized to the reference gene.

Visualizations

Signaling Pathways

Caption: Signaling pathway of HM03-induced UPR activation.

Experimental Workflows

Caption: General experimental workflow for studying HM03's effects.

Logical Relationships

Caption: Logical flow from HM03 treatment to cancer cell death.

Conclusion

This compound is a valuable research tool for investigating the role of HSPA5 in cancer biology and the broader field of protein homeostasis. Its potent and selective inhibition of HSPA5 provides a means to dissect the intricacies of the Unfolded Protein Response and its downstream consequences. The induction of overwhelming ER stress by HM03, leading to apoptosis, underscores the therapeutic potential of targeting HSPA5 in cancers that are dependent on this chaperone for survival. Further research is warranted to fully elucidate the therapeutic window and potential combination strategies for HM03 in various cancer models.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Multidimensional pan-cancer analysis of HSPA5 and its validation in the prognostic value of bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dynamic changes in complexes of IRE1α, PERK, and ATF6α during endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PERK signaling through C/EBPδ contributes to ER stress-induced expression of immunomodulatory and tumor promoting chemokines by cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Endoplasmic reticulum stress aggravates ferroptosis via PERK/ATF4/HSPA5 pathway in UUO-induced renal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HSPA5 Gene Encoding Hsp70 Chaperone BiP in the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

Unraveling the Structure-Activity Relationship of HM03 Trihydrochloride: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of HM03 trihydrochloride, a potent and selective inhibitor of Heat Shock Protein Family A (Hsp70) Member 5 (HSPA5), also known as Binding Immunoglobulin Protein (BiP) or Glucose-Regulated Protein, 78kDa (GRP78). This document is intended for researchers, scientists, and drug development professionals engaged in oncology and cellular stress response pathways.

Introduction to this compound

This compound has emerged as a significant small molecule inhibitor with promising anticancer activity.[1][2][3][4] Its primary molecular target is HSPA5, a key chaperone protein residing in the endoplasmic reticulum (ER) that plays a crucial role in protein folding, assembly, and quality control.[1][5][6] In various cancer models, the upregulation of HSPA5 is a survival mechanism against cellular stress, making it a compelling target for therapeutic intervention.[7][8] HM03 selectively binds to the substrate-binding domain of HSPA5, disrupting its function and leading to an accumulation of unfolded proteins, ER stress, and ultimately, apoptosis in cancer cells.[1][9]

Quantitative Biological Activity

This compound demonstrates significant in vitro efficacy against human colorectal carcinoma cells (HCT116). The available data on its biological activity is summarized below.

| Compound | Cell Line | Assay Type | Concentration (µM) | Incubation Time (hours) | % Inhibition / % Survival | Reference |

| HM03 | HCT116 | Cell Viability | 25 | 72 | >50% Inhibition | [2][3][4] |

| HM03 | HCT116 | Cell Viability | 25 | 72 | 18% Survival | [1][2][3] |

Mechanism of Action and Signaling Pathway

HM03 exerts its anticancer effects by inhibiting HSPA5, a master regulator of the Unfolded Protein Response (UPR). The UPR is a critical signaling network that allows cells to cope with ER stress. Under normal conditions, HSPA5 binds to and keeps three key ER stress sensors—PERK, IRE1, and ATF6—in an inactive state. When unfolded proteins accumulate, HSPA5 preferentially binds to them, releasing the stress sensors and activating downstream signaling to restore ER homeostasis.

By selectively inhibiting HSPA5, HM03 prevents the proper folding of proteins, leading to a buildup of misfolded proteins. This sustained ER stress, without the compensatory effects of a functional UPR, pushes cancer cells towards programmed cell death (apoptosis).

Experimental Protocols

The following is a representative protocol for assessing the in vitro activity of this compound.

Cell Viability Assay

Objective: To determine the effect of HM03 on the viability of cancer cells.

Materials:

-

HCT116 cells

-

DMEM (Dulbecco's Modified Eagle Medium)

-

FBS (Fetal Bovine Serum)

-

Penicillin-Streptomycin solution

-

This compound

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

-

Plate reader

Procedure:

-

Cell Culture: Culture HCT116 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Seed HCT116 cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 50 µM.

-

Treatment: Replace the culture medium in the wells with the medium containing the various concentrations of HM03. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

Viability Assessment: Add MTT reagent to each well and incubate for 2-4 hours. Subsequently, solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a dedicated buffer).

-

Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the percentage of cell viability relative to the vehicle control.

Conclusion

This compound represents a promising class of anticancer compounds that function by selectively inhibiting HSPA5. Its ability to induce ER stress and apoptosis in cancer cells highlights the therapeutic potential of targeting the UPR pathway. Further investigation into the structure-activity relationship of HM03 analogs is warranted to optimize its potency and pharmacokinetic properties for future preclinical and clinical development.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. HM03|cas 500565-15-1|DC Chemicals [dcchemicals.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Gene - HSPA5 [maayanlab.cloud]

- 6. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 7. What are HSPA5 inhibitors and how do they work? [synapse.patsnap.com]

- 8. Evaluation and characterization of HSPA5 (GRP78) expression profiles in normal individuals and cancer patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Impact of Small Molecule Modulators on the Unfolded Protein Response

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for "HM03 trihydrochloride" did not yield specific information regarding its impact on the unfolded protein response. Therefore, this guide will provide a detailed framework and example using a hypothetical small molecule inhibitor, herein referred to as "Compound X," to illustrate the impact of such a molecule on the unfolded protein response (UPR). The data and experimental protocols presented are illustrative examples based on common methodologies in the field.

Introduction to the Unfolded Protein Response (UPR)

The endoplasmic reticulum (ER) is a critical organelle responsible for protein folding and modification, lipid biosynthesis, and calcium homeostasis.[1][2] A variety of physiological and pathological conditions can disrupt the ER's function, leading to an accumulation of unfolded or misfolded proteins, a state known as ER stress. To cope with this stress, cells activate a sophisticated signaling network called the unfolded protein response (UPR).[1][2][3]

The UPR is orchestrated by three main ER-resident transmembrane proteins that act as stress sensors:

-

PERK (PKR-like ER kinase): Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a general attenuation of protein synthesis to reduce the protein load on the ER.[4]

-

IRE1α (Inositol-requiring enzyme 1 alpha): Activated IRE1α possesses both kinase and endoribonuclease activity. Its most well-known function is the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of a potent transcription factor (XBP1s) that upregulates genes involved in protein folding and degradation.[3][4]

-

ATF6 (Activating transcription factor 6): When ER stress occurs, ATF6 translocates to the Golgi apparatus, where it is cleaved by proteases to release a cytosolic fragment that acts as a transcription factor to induce the expression of ER chaperones.[5]

Initially, the UPR aims to restore ER homeostasis and promote cell survival. However, under prolonged or severe ER stress, the UPR can switch to a pro-apoptotic signaling mode, leading to programmed cell death.[4][5] The UPR is implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and metabolic diseases, making it an attractive target for therapeutic intervention.[2][3]

Impact of Compound X on UPR Signaling Pathways

Compound X is a selective inhibitor of the IRE1α signaling pathway. By targeting the endoribonuclease activity of IRE1α, Compound X effectively blocks the splicing of XBP1 mRNA, thereby attenuating the downstream transcriptional response. This inhibition can be beneficial in diseases where hyperactivation of the IRE1α branch of the UPR contributes to pathology, such as certain cancers.

Mechanism of Action

Compound X binds to the RNase domain of IRE1α, preventing it from processing XBP1 mRNA. This leads to a reduction in the levels of the active transcription factor XBP1s and consequently, the downregulation of its target genes, which include chaperones and components of the ER-associated degradation (ERAD) machinery. The inhibition of the IRE1α pathway by Compound X can shift the cellular response to ER stress, potentially sensitizing cancer cells to chemotherapy or reducing inflammation in other disease contexts.

Quantitative Data on the Effects of Compound X

The following tables summarize the quantitative data obtained from various in vitro assays assessing the impact of Compound X on the UPR.

Table 1: Inhibition of IRE1α-mediated XBP1 Splicing

| Cell Line | Treatment | Concentration (µM) | % Inhibition of XBP1 Splicing (mean ± SD) |

| HeLa | Tunicamycin (TM) | - | 0 ± 2.5 |

| HeLa | TM + Compound X | 1 | 25 ± 4.1 |

| HeLa | TM + Compound X | 5 | 68 ± 5.3 |

| HeLa | TM + Compound X | 10 | 92 ± 3.8 |

Table 2: Effect of Compound X on Cell Viability under ER Stress

| Cell Line | Treatment | Concentration (µM) | Cell Viability (%) (mean ± SD) |

| MCF-7 | Tunicamycin (TM) | - | 45 ± 6.2 |

| MCF-7 | TM + Compound X | 1 | 38 ± 5.5 |

| MCF-7 | TM + Compound X | 5 | 25 ± 4.9 |

| MCF-7 | TM + Compound X | 10 | 12 ± 3.1 |

Table 3: Downregulation of XBP1s Target Genes by Compound X

| Gene | Cell Line | Treatment (10 µM Compound X) | Fold Change in mRNA Expression (mean ± SD) |

| ERdj4 | HeLa | Tunicamycin (TM) | -3.5 ± 0.4 |

| EDEM1 | HeLa | Tunicamycin (TM) | -4.2 ± 0.6 |

| GRP78 | HeLa | Tunicamycin (TM) | -1.2 ± 0.3 |

Experimental Protocols

XBP1 Splicing Assay

-

Cell Culture and Treatment: Seed HeLa cells in 6-well plates and allow them to adhere overnight. Induce ER stress by treating the cells with 2.5 µg/mL tunicamycin for 4 hours. For inhibitor treatment, pre-incubate cells with the desired concentrations of Compound X for 1 hour before adding tunicamycin.

-

RNA Extraction: After treatment, wash the cells with PBS and extract total RNA using a commercially available RNA isolation kit according to the manufacturer's instructions.

-

RT-PCR: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit. Perform PCR amplification of the XBP1 cDNA using primers that flank the 26-nucleotide intron.

-

Gel Electrophoresis: Resolve the PCR products on a 3% agarose gel. The unspliced XBP1 mRNA will produce a larger PCR product than the spliced XBP1 mRNA.

-

Quantification: Quantify the band intensities using densitometry software. The percentage of XBP1 splicing is calculated as the ratio of the spliced form to the total (spliced + unspliced).

Cell Viability Assay

-

Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.

-

Treatment: Treat the cells with tunicamycin (1 µg/mL) in the presence or absence of varying concentrations of Compound X for 24 hours.

-

MTT Assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Quantitative Real-Time PCR (qRT-PCR)

-

Cell Treatment and RNA Extraction: Treat HeLa cells and extract RNA as described in the XBP1 splicing assay protocol.

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA.

-

qRT-PCR: Perform qRT-PCR using a SYBR Green master mix and gene-specific primers for ERdj4, EDEM1, GRP78, and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method. The fold change is determined relative to the tunicamycin-treated cells without the inhibitor.

Visualizations

Caption: Overview of the three major signaling pathways of the unfolded protein response (UPR).

Caption: Mechanism of action of Compound X on the IRE1α signaling pathway.

Caption: Experimental workflow for the XBP1 splicing assay.

References

- 1. mdpi.com [mdpi.com]

- 2. Mechanism, regulation and functions of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A multi-omics analysis reveals the unfolded protein response regulon and stress-induced resistance to folate-based antimetabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Proteostasis control by the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Monitoring and Manipulating Mammalian Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Oncology Research on HM03 Trihydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

HM03 trihydrochloride, a novel peptide-based therapeutic, has emerged as a promising candidate in preclinical oncology research. This document provides a comprehensive technical guide on the core preclinical findings related to HM03, with a focus on its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies employed in its evaluation. HM03 is an integrin antagonist with potent anti-angiogenic and antitumor properties.[1] This guide is intended to serve as a resource for researchers and professionals in the field of oncology drug development.

Mechanism of Action: Targeting Integrin αvβ3 Signaling

HM03 exerts its anti-cancer effects by acting as an antagonist to integrin αvβ3.[1] Integrins are transmembrane receptors crucial for cell-cell and cell-extracellular matrix (ECM) interactions, playing a significant role in tumor angiogenesis, progression, and metastasis. The binding of HM03 to integrin αvβ3 disrupts downstream signaling cascades, primarily the ERK and Akt pathways, which are pivotal for endothelial cell migration and proliferation.[1] This inhibition of angiogenesis effectively cuts off the tumor's blood supply, leading to reduced growth and proliferation. Studies have also indicated that HM03 can modulate the tumor microenvironment by decreasing microvascular density and increasing the expression of hypoxia-inducible factor-1α (HIF-1α) and vascular endothelial growth factor (VEGF).[1]

A noteworthy characteristic of HM03 is its dose-dependent dual functionality. Low doses of HM03 have demonstrated significant anti-cancer activity, while higher doses have been observed to potentially promote tumorigenesis and metastasis. This effect is linked to the upregulation of AKT1 and MEK1 transcription at high concentrations.

Signaling Pathway Diagram

Caption: HM03 inhibits angiogenesis by antagonizing integrin αvβ3.

In Vitro Studies

Cell Line Activity

HM03 has been evaluated against several human cancer cell lines, demonstrating effects on cell migration. A bell-shaped dose-efficacy curve was observed for the inhibition of cell migration in HCT-116 (human colorectal cancer) and Hep G-2 (human hepatic cancer) cell lines.[1] The peptide has also been studied in SMMC-7721 human hepatic cancer cells.[1]

Table 1: In Vitro Activity of HM03 on Cancer Cell Lines

| Cell Line | Cancer Type | Observed Effect | Quantitative Data (IC50) |

| HCT-116 | Colorectal Carcinoma | Inhibition of cell migration[1] | Not Available |

| Hep G-2 | Hepatocellular Carcinoma | Inhibition of cell migration[1] | Not Available |

| SMMC-7721 | Hepatocellular Carcinoma | Studied for interactions with HM03[1] | Not Available |

Note: Specific IC50 values for cytotoxicity were not available in the reviewed literature.

Anti-Angiogenic Activity

The primary anti-angiogenic effect of HM03 is attributed to its ability to directly inhibit the migration of Human Umbilical Vein Endothelial Cells (HUVECs).[1]

Table 2: Anti-Angiogenic Activity of HM03

| Cell Line | Assay | Observed Effect |

| HUVEC | Cell Migration Assay | Direct inhibition of migration[1] |

In Vivo Studies

HCT-116 Xenograft Model

In vivo efficacy of HM03 was demonstrated in a BALB/c nude mouse model with HCT-116 xenografts. The study revealed a distinct dose-efficacy relationship.[1]

Table 3: In Vivo Efficacy of HM03 in HCT-116 Xenograft Model

| Treatment Group (Dose) | Administration Route | Tumor Inhibition Rate (by mass) | Reference |

| HM03 (3 mg/kg) | Not Specified | 71.5% | [1] |

| HM03 (12 mg/kg) | Not Specified | 59.2% | [1] |

| HM03 (48 mg/kg) | Not Specified | 36.0% | [1] |

| Sunitinib (60 mg/kg) | Not Specified | Not Specified (used as control) | [1] |

Experimental Workflow for In Vivo Studies

Caption: General workflow for in vivo xenograft studies.

Experimental Protocols

Detailed, step-by-step protocols for the following assays were not available in the publicly accessible literature. The following are general descriptions based on standard laboratory practices and the information provided in the abstracts.

HUVEC Migration Assay (General Approach)

-

Cell Culture: HUVECs are cultured in appropriate endothelial cell growth medium.

-

Assay Setup: A Boyden chamber or a similar transwell system with a porous membrane is typically used. The lower chamber is filled with medium containing a chemoattractant, while HUVECs are seeded in the upper chamber.

-

Treatment: HM03 at various concentrations is added to the upper chamber with the cells.

-

Incubation: The plate is incubated for a sufficient time to allow cell migration.

-

Quantification: Non-migrated cells on the upper surface of the membrane are removed. Migrated cells on the lower surface are fixed, stained, and counted under a microscope.

HCT-116 Xenograft Model (General Approach)

-

Cell Preparation: HCT-116 cells are harvested from culture, washed, and resuspended in a suitable medium, sometimes mixed with Matrigel.

-

Implantation: A specific number of cells (e.g., 2 x 10^6) are subcutaneously injected into the flank of immunocompromised mice (e.g., BALB/c nude mice).

-

Tumor Growth and Measurement: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers.

-

Treatment: Mice are randomized into groups and treated with HM03 at specified doses and schedules.

-

Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis like immunohistochemistry.

Immunohistochemistry (General Approach)

-

Tissue Preparation: Excised tumor tissues are fixed in formalin and embedded in paraffin.

-

Sectioning: Thin sections of the paraffin-embedded tissue are cut and mounted on slides.

-

Antigen Retrieval: Slides are deparaffinized, rehydrated, and treated with an antigen retrieval solution to unmask the epitopes.

-

Staining: Sections are incubated with primary antibodies against the proteins of interest (e.g., HIF-1α, VEGF, CD31 for microvessel density), followed by incubation with a labeled secondary antibody.

-

Visualization and Analysis: A chromogen is added to visualize the antibody staining, and the sections are counterstained. The staining intensity and distribution are then analyzed microscopically.

Conclusion and Future Directions

The preclinical data for this compound demonstrate its potential as an anti-cancer agent, primarily through the inhibition of angiogenesis by targeting the integrin αvβ3 signaling pathway. The in vivo efficacy in a colorectal cancer xenograft model is promising, although the dose-dependent effects warrant further investigation to establish a therapeutic window. Future research should focus on elucidating the precise molecular interactions of HM03 with its target, conducting more extensive in vivo studies in various cancer models, and exploring combination therapies to enhance its anti-tumor activity. The development of a PEGylated form of HM-3 has shown promise in improving its pharmacokinetic profile. Further preclinical toxicology and pharmacokinetic studies are essential to advance HM03 towards clinical evaluation.

References

No Information Available on HM03 Trihydrochloride in Anti-Cancer Studies

Despite a comprehensive search of available scientific literature and databases, no specific information was found regarding "HM03 trihydrochloride" and its potential role in anti-cancer studies.

The search queries for "this compound anti-cancer studies," "this compound mechanism of action cancer," "this compound preclinical data," and "this compound clinical trials" did not yield any relevant results for a compound with this specific designation.

This suggests that "this compound" may be:

-

An internal or proprietary designation for a compound that has not yet been disclosed in publicly available research.

-

A very new or emerging compound for which research has not yet been published.

-

A misnomer or an incorrect designation for the compound of interest.

Consequently, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations for signaling pathways related to this compound's anti-cancer potential as requested.

The search did, however, identify several other compounds with documented anti-cancer properties, including Mechlorethamine Hydrochloride[1], SH003[2], and HM-10/10[3]. Researchers, scientists, and drug development professionals interested in anti-cancer therapies may wish to investigate these or other known anti-cancer agents for which extensive data is available.

For further assistance, it is recommended to verify the specific name and any alternative designations of the compound of interest. Should a correct or alternative name be provided, a new search can be initiated to gather the relevant information.

References

Investigating the Biological Targets of HM03 Trihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

HM03 trihydrochloride has been identified as a potent and selective small molecule inhibitor of Heat Shock Protein Family A (Hsp70) Member 5, more commonly known as HSPA5, BiP, or GRP78. As a master regulator of the endoplasmic reticulum (ER) stress response and the unfolded protein response (UPR), HSPA5 is a compelling therapeutic target in oncology. This technical guide provides a comprehensive overview of the biological targets of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols. Furthermore, this document includes visualizations of the pertinent signaling pathways and experimental workflows to facilitate a deeper understanding of HM03's role as a promising anti-cancer agent.

Introduction

Cancer cells, with their high rates of proliferation and protein synthesis, experience significant endoplasmic reticulum (ER) stress. To cope with this, they often upregulate chaperone proteins, including HSPA5. HSPA5 is a crucial component of the unfolded protein response (UPR), a signaling network that aims to restore ER homeostasis. In unstressed cells, HSPA5 binds to and inactivates the three main UPR sensors: PERK, IRE1, and ATF6. Upon accumulation of unfolded proteins, HSPA5 is sequestered away, leading to the activation of these sensors and subsequent downstream signaling that can promote cell survival or, under prolonged stress, trigger apoptosis.

This compound has emerged as a selective inhibitor of HSPA5, demonstrating anti-cancer properties. By targeting HSPA5, HM03 is believed to disrupt the protective UPR mechanism in cancer cells, leading to an accumulation of ER stress and ultimately, apoptosis. This guide will delve into the specifics of HM03's interaction with its biological targets.

Primary Biological Target: HSPA5 (GRP78/BiP)

The primary biological target of this compound is the 78-kilodalton glucose-regulated protein (GRP78), also known as binding immunoglobulin protein (BiP) or Heat Shock Protein Family A Member 5 (HSPA5).

Selectivity

HM03 has been shown to form more extensive binding interactions with HSPA5 and HSPA9 compared to other members of the HSP70 protein family, indicating a degree of selectivity for these particular chaperones.

Quantitative Data

The following table summarizes the available quantitative data on the biological activity of this compound.

| Assay Type | Cell Line | Concentration (µM) | Effect | Reference |

| Cell Viability | HCT116 | 25 | >50% inhibition after 72 hours | [1] |

| Cell Viability | HCT116 | 25 | 18% survival | [1] |

| Cell Viability | HCT116 | 10 - 25 | IC50 | [2] |

Signaling Pathways and Mechanism of Action

HM03's mechanism of action is centered on the inhibition of HSPA5, which in turn modulates the Unfolded Protein Response (UPR).

The Unfolded Protein Response (UPR)

Under normal physiological conditions, HSPA5 binds to the luminal domains of the three ER stress sensors: PERK, IRE1, and ATF6, keeping them in an inactive state.

When cancer cells experience ER stress due to factors like hypoxia, nutrient deprivation, or high protein synthesis rates, unfolded proteins accumulate. HSPA5 preferentially binds to these unfolded proteins, causing its dissociation from the UPR sensors.

The release of HSPA5 leads to the activation of PERK, IRE1, and ATF6, initiating downstream signaling cascades aimed at restoring ER homeostasis. However, in the context of cancer, this response can promote cell survival.

HM03 inhibits HSPA5, which is thought to mimic a state of severe, unresolved ER stress. This leads to the sustained activation of the UPR, ultimately pushing the cancer cell towards apoptosis.

Experimental Protocols

While the primary literature lacks highly detailed, step-by-step protocols for the specific experiments conducted with HM03, this section outlines the general methodologies that would be employed for such investigations.

Cell Viability Assay (e.g., MTT or MTS Assay)

This assay is used to determine the cytotoxic effects of HM03 on cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., HCT116) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 50 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Reagent Addition: Add the viability reagent (e.g., MTT or MTS) to each well and incubate according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protein-Ligand Binding Assay (e.g., Surface Plasmon Resonance - SPR)

This type of assay would be used to quantify the binding affinity of HM03 to HSPA5.

-

Immobilization: Covalently immobilize purified recombinant HSPA5 protein onto a sensor chip.

-

Binding Analysis: Flow different concentrations of this compound over the sensor surface.

-

Data Acquisition: Continuously monitor the change in the refractive index at the sensor surface, which is proportional to the mass of HM03 bound to HSPA5.

-

Data Analysis: Analyze the resulting sensorgrams to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (Kd).

Western Blotting for UPR Markers

This technique can be used to assess the effect of HM03 on the activation of the UPR pathway.

-

Cell Treatment: Treat cancer cells with HM03 at various concentrations and time points.

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against key UPR markers (e.g., phosphorylated PERK, phosphorylated IRE1, ATF6, and CHOP) and a loading control (e.g., β-actin).

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

-

Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.

Conclusion

This compound is a valuable research tool for investigating the role of HSPA5 in cancer biology. Its selectivity and potent inhibitory activity make it a promising candidate for further preclinical and clinical development. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals interested in exploring the therapeutic potential of targeting HSPA5 with HM03. Further studies are warranted to establish a more comprehensive profile of its activity across a broader range of cancer types, to elucidate the finer details of its impact on UPR signaling, and to evaluate its in vivo efficacy and safety.

References

Methodological & Application

Application Notes and Protocols for HM03 Trihydrochloride in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

HM03 trihydrochloride is a potent and selective small molecule inhibitor of Heat Shock Protein Family A (Hsp70) Member 5 (HSPA5), also known as Binding Immunoglobulin Protein (BiP) or Glucose-Regulated Protein 78 (GRP78). HSPA5 is a key molecular chaperone residing in the endoplasmic reticulum (ER) that plays a critical role in protein folding, assembly, and quality control. In many cancer cells, HSPA5 is overexpressed and is integral to managing the high protein synthesis load and subsequent ER stress, thereby promoting cell survival and resistance to therapy. By selectively inhibiting HSPA5, this compound disrupts ER homeostasis, leading to the accumulation of unfolded proteins and the induction of the Unfolded Protein Response (UPR). Prolonged activation of the UPR ultimately triggers apoptotic cell death, making this compound a promising candidate for cancer therapy.

These application notes provide a summary of the known cellular effects of this compound and detailed protocols for its use in cell culture experiments.

Data Presentation

The pro-apoptotic and anti-proliferative effects of this compound have been observed in various cancer cell lines. The following table summarizes the available quantitative data on the efficacy of this compound.

| Cell Line | Assay Type | Concentration | Incubation Time | Result |

| HCT116 (Human Colon Carcinoma) | Cell Viability | 25 µM | 72 hours | 18% cell survival |

| Large Yellow Croaker Macrophages | Gene Expression | 10 µM | 3 and 5 hours | Modulation of ER stress and inflammatory gene expression |

Further studies are required to establish a comprehensive panel of IC50 values across a broader range of cancer cell lines.

Mechanism of Action: HSPA5 Inhibition and Induction of Apoptosis

This compound selectively binds to and inhibits the ATPase activity of HSPA5/GRP78. This inhibition disrupts the proper folding of proteins within the ER, leading to an accumulation of unfolded and misfolded proteins, a condition known as ER stress. To cope with this stress, the cell activates the Unfolded Protein Response (UPR), a complex signaling network.

The UPR is primarily mediated by three ER transmembrane sensors: PERK, IRE1α, and ATF6. Under normal conditions, these sensors are kept in an inactive state through their association with HSPA5. Upon accumulation of unfolded proteins, HSPA5 dissociates from these sensors, leading to their activation.

-

PERK Pathway: Activated PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α), which leads to a general attenuation of protein synthesis to reduce the protein load on the ER. However, it also selectively promotes the translation of Activating Transcription Factor 4 (ATF4), which upregulates genes involved in amino acid metabolism, antioxidant response, and, importantly, the pro-apoptotic transcription factor CHOP.

-

IRE1α Pathway: Activated IRE1α possesses both kinase and endoribonuclease activity. It initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of a potent transcription factor (XBP1s) that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.

-

ATF6 Pathway: Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved to release its cytosolic domain, a transcription factor that upregulates ER chaperones and components of the ERAD machinery.

If the ER stress induced by this compound is prolonged and cannot be resolved by the adaptive measures of the UPR, the signaling shifts towards apoptosis, primarily through the upregulation of the pro-apoptotic factor CHOP.

Mandatory Visualizations

Caption: Signaling pathway of this compound-induced apoptosis.

Application Notes and Protocols for HM03 Trihydrochloride (HSPA5 Inhibitor)

For Researchers, Scientists, and Drug Development Professionals

Introduction

HM03 trihydrochloride is a potent and selective small molecule inhibitor of Heat shock 70kDa protein 5 (HSPA5), also known as Binding Immunoglobulin Protein (BiP) or Glucose-Regulated Protein 78 (GRP78).[1] HSPA5 is a key chaperone protein in the endoplasmic reticulum (ER) that plays a critical role in protein folding, assembly, and quality control. In various cancer cells, HSPA5 is overexpressed and contributes to tumor survival, proliferation, and drug resistance. By inhibiting HSPA5, this compound presents a promising therapeutic strategy for cancer treatment. These application notes provide an overview of the in vivo application of this compound, including a recommended protocol for animal studies.

Mechanism of Action

This compound selectively targets the substrate-binding domain of HSPA5, disrupting its chaperone function. This inhibition leads to an accumulation of unfolded proteins in the ER, inducing ER stress and activating the Unfolded Protein Response (UPR). Persistent ER stress ultimately triggers programmed cell death (apoptosis) in cancer cells, which are often more dependent on HSPA5 for survival than normal cells.

References

HM03 trihydrochloride solubility and preparation for experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

HM03 trihydrochloride is a potent and selective small-molecule inhibitor of Heat Shock Protein Family A (Hsp70) Member 5 (HSPA5), also known as Binding Immunoglobulin Protein (BiP) or Glucose-Regulated Protein 78 (GRP78).[1] As a key molecular chaperone in the endoplasmic reticulum (ER), HSPA5 plays a critical role in protein folding, assembly, and the unfolded protein response (UPR), a cellular stress response pathway. Upregulation of HSPA5 is observed in various cancer types, where it promotes cell survival and resistance to therapy. This compound has demonstrated anticancer activity, making it a valuable tool for cancer research and drug development.[1][2]

These application notes provide detailed information on the solubility of this compound, protocols for its preparation and use in common cell-based assays, and an overview of the HSPA5 signaling pathway.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Source |

| IUPAC Name | 4-[(6-chloro-2-methoxyacridin-9-yl)amino]-2-[(4-methylpiperazin-1-yl)methyl]phenol;trihydrochloride | PubChem[3] |

| Molecular Formula | C₂₆H₃₀Cl₄N₄O₂ | PubChem[3] |

| Molecular Weight | 572.3 g/mol | PubChem[3] |

| CAS Number | 1082532-95-3 | PubChem[3] |

| Appearance | Solid | N/A |

| Storage | Store at -20°C | N/A |

Solubility and Preparation of Stock Solutions

Precise quantitative solubility data for this compound in common laboratory solvents is not widely available. However, based on information from suppliers and general practices for similar compounds, the following guidelines are recommended for preparing stock solutions.

| Solvent | Concentration | Recommendations |

| DMSO | ≥ 6.25 mg/mL | A clear solution can be obtained at this concentration. Sonication may be required to facilitate dissolution. For higher concentrations, it is recommended to test solubility with a small amount of compound first. |

| Water | Insoluble or sparingly soluble | Direct dissolution in aqueous buffers is not recommended for creating concentrated stock solutions. |

| Ethanol | Insoluble or sparingly soluble | Not recommended as a primary solvent for stock solutions. |

Protocol for Preparation of a 10 mM Stock Solution in DMSO

-

Weighing the Compound: Accurately weigh a small amount of this compound powder (e.g., 1 mg) in a sterile microcentrifuge tube.

-

Calculating the Volume of DMSO: Calculate the volume of DMSO required to achieve a 10 mM concentration using the following formula: Volume (µL) = (Weight (mg) / Molecular Weight ( g/mol )) * 1,000,000 For 1 mg of this compound (MW = 572.3 g/mol ): Volume (µL) = (1 / 572.3) * 1,000,000 ≈ 1747.3 µL

-

Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

-

Mixing: Vortex the solution for 1-2 minutes to aid dissolution. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Visually inspect the solution to ensure it is clear and free of particulates.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years).

Experimental Protocols

The following are detailed protocols for common experiments involving this compound. These protocols are based on general laboratory procedures and information from the primary literature describing the activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (10 mM in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium from the 10 mM DMSO stock. The final concentrations should typically range from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells (including the vehicle control) is less than 0.5%.

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include wells with medium and DMSO only as a vehicle control.

-

Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate gently for 5 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the results as a dose-response curve to determine the IC₅₀ value.

Western Blot Analysis of HSPA5 Expression

This protocol can be used to determine the effect of this compound on the expression levels of HSPA5 and downstream signaling proteins.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

6-well cell culture plates

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-HSPA5, anti-phospho-eIF2α, anti-ATF4, anti-CHOP, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for the desired time period.

-

Cell Lysis: Wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA protein assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE: Load the protein samples onto an SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom of the gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Signaling Pathways and Experimental Workflows

HSPA5 and the Unfolded Protein Response (UPR) Signaling Pathway

HSPA5 is a master regulator of the UPR. Under normal conditions, HSPA5 binds to and inhibits three key ER stress sensors: PERK, IRE1α, and ATF6. Upon accumulation of unfolded or misfolded proteins in the ER (ER stress), HSPA5 preferentially binds to these aberrant proteins, leading to its dissociation from the stress sensors and their subsequent activation. Inhibition of HSPA5 by this compound is expected to mimic a state of chronic ER stress, leading to sustained UPR activation and potentially apoptosis in cancer cells.

Caption: HSPA5 in the Unfolded Protein Response.

Experimental Workflow for Investigating this compound Effects

The following diagram illustrates a typical workflow for characterizing the cellular effects of this compound.

Caption: Workflow for HM03 characterization.

References

Application Notes and Protocols for HM03 Trihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

HM03 trihydrochloride is a potent and selective inhibitor of Heat Shock Protein Family A (Hsp70) Member 5 (HSPA5), also known as Binding Immunoglobulin Protein (BiP) or Glucose-Regulated Protein 78 (GRP78).[1][2][3] As a key regulator of the unfolded protein response (UPR) and endoplasmic reticulum (ER) homeostasis, HSPA5 is a compelling therapeutic target in oncology and other diseases.[2][4][5] this compound has demonstrated anticancer activity, making it a valuable tool for research and drug development.[1][2][3] These application notes provide detailed recommendations for the storage, handling, and use of this compound.

Recommended Storage Conditions

Proper storage of this compound is critical to maintain its stability and activity. The following conditions are recommended based on available data.

Solid Form

For the solid (powder) form of this compound, the following storage conditions should be adhered to:

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C for long-term storage. | Ensures maximal stability and prevents degradation. |

| Cool and dry place for short-term storage. | Minimizes exposure to heat and moisture.[1] | |

| Atmosphere | Store in a tightly closed container. | Prevents oxidation and moisture absorption.[1] |

| Light | Protect from light. | Although specific photostability data is limited, it is best practice to protect chemical compounds from light to prevent photochemical degradation. |

| Ventilation | Store in a well-ventilated area.[1] | General safety precaution for chemical storage. |

Stock Solutions

For solubilized this compound, the following storage conditions are recommended to preserve its integrity in solution:

| Parameter | Recommended Condition | Rationale |

| Temperature | -80°C for up to 2 years.[1] | Optimal for long-term preservation of the compound in solution. |

| -20°C for up to 1 year.[1] | Suitable for shorter-term storage. | |

| Solvent | Dimethyl sulfoxide (DMSO) is a common solvent for creating stock solutions. | DMSO is a polar aprotic solvent capable of dissolving many organic compounds and is suitable for long-term storage at low temperatures.[6] |

Note: It is crucial to use anhydrous grade DMSO to minimize degradation due to moisture. The stability of this compound in other solvents has not been extensively reported.

HSPA5 Signaling Pathway and Mechanism of Action

This compound exerts its effects by inhibiting HSPA5. HSPA5 is a central chaperone protein in the endoplasmic reticulum that plays a critical role in the Unfolded Protein Response (UPR). Under ER stress, HSPA5 dissociates from three key ER stress sensors (IRE1α, PERK, and ATF6), leading to their activation and the initiation of downstream signaling to restore ER homeostasis. By inhibiting HSPA5, HM03 disrupts this process, leading to an accumulation of unfolded proteins and ultimately inducing apoptosis in cancer cells that are highly dependent on the UPR for survival.

Caption: HSPA5 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are generalized protocols. Researchers should optimize these based on their specific experimental needs and cell systems.

Preparation of Stock Solutions

A concentrated stock solution is typically prepared in an organic solvent and then diluted to the final working concentration in an aqueous buffer or cell culture medium.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, nuclease-free microcentrifuge tubes or vials

Protocol:

-

Equilibrate the this compound vial to room temperature before opening.

-

Weigh the desired amount of this compound powder in a sterile tube.

-

Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

-

Vortex briefly to dissolve the powder completely. Gentle warming (e.g., 37°C) may be applied if necessary.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C as recommended.

General Protocol for Assessing Chemical Stability

This protocol provides a framework for evaluating the stability of this compound under various conditions.

Objective: To determine the degradation of this compound over time at different temperatures and in different solvents.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Aqueous buffer (e.g., Phosphate Buffered Saline (PBS) or Tris-HCl, pH 7.4)

-

Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)

-

HPLC-MS system for analysis

Experimental Workflow Diagram:

Caption: General experimental workflow for assessing the chemical stability of this compound.

Protocol:

-

Sample Preparation: Prepare fresh solutions of this compound at a known concentration (e.g., 10 µM) in the solvents to be tested (e.g., DMSO, PBS pH 7.4).

-

Initial Analysis (T=0): Immediately analyze an aliquot of each freshly prepared solution using a validated HPLC-MS method to determine the initial peak area corresponding to intact this compound. This will serve as the 100% reference.

-

Incubation: Incubate the remaining aliquots at the selected temperatures (e.g., 4°C, 25°C, 37°C). Protect samples from light.

-